

biological activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(4-hydroxyphenyl)-4-methylbenzenesulfonamide
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An In-depth Technical Guide on the Biological Activity of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**

Introduction

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} This technical guide provides a comprehensive overview of the known and potential biological activities of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**, synthesizing data from closely related analogs to build a strong case for its therapeutic potential. We will delve into its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation.

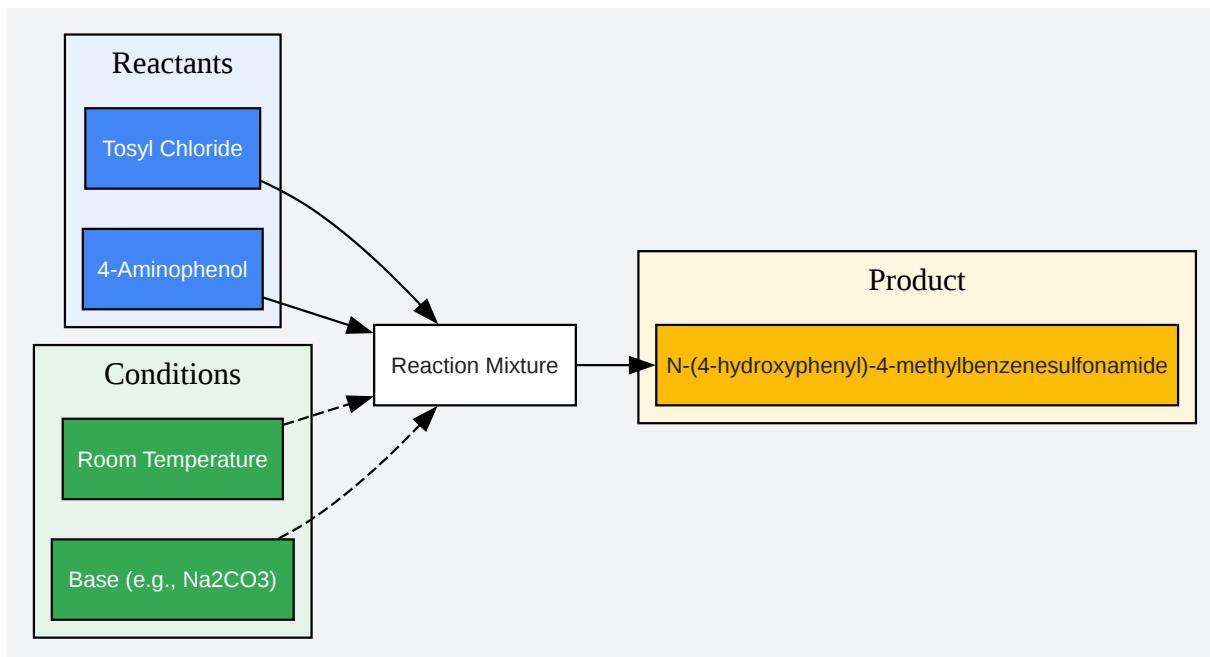
The structure of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**, featuring a p-toluenesulfonyl group linked to a 4-aminophenol moiety, presents a compelling architecture for biological activity. The phenolic hydroxyl group and the sulfonamide linkage are key pharmacophoric features that can engage in hydrogen bonding and other interactions with biological targets.

Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

The synthesis of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** can be readily achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. A similar procedure has been reported for the synthesis of the closely related N-(4-hydroxyphenyl)benzenesulfonamide.[3]

Experimental Protocol: Synthesis

- **Dissolution:** Dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium carbonate (10%).
- **Addition of Tosyl Chloride:** To the stirring solution, add 4-methylbenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.
- **Reaction:** Continue stirring the reaction mixture for 30-60 minutes. The pH should be maintained in the basic range to facilitate the reaction.
- **Precipitation:** Upon completion of the reaction (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- **Isolation and Purification:** Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.



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Figure 1: Synthetic workflow for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Enzyme Inhibition Activity

While direct studies on **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** are limited, research on its N-methylated analog, **N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide**, provides strong evidence for its potential as an enzyme inhibitor. [4]

A study investigating a series of O-substituted derivatives of **N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide** found that the parent compound itself was the most potent inhibitor of acetylcholinesterase (AChE). [4] The derivatives also exhibited inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE). [4]

Compound	Enzyme	IC ₅₀ (μM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Acetylcholinesterase (AChE)	75 ± 0.83
N-(4-benzyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase (LOX)	57 ± 0.97
N-(4-benzyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Butyrylcholinesterase (BChE)	89 ± 0.79

Table 1: Enzyme inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivative. Data sourced from[4].

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while LOX inhibitors are being investigated for their anti-inflammatory potential. The structural similarity between the N-methylated analog and the title compound suggests that **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is a promising candidate for screening against these and other enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

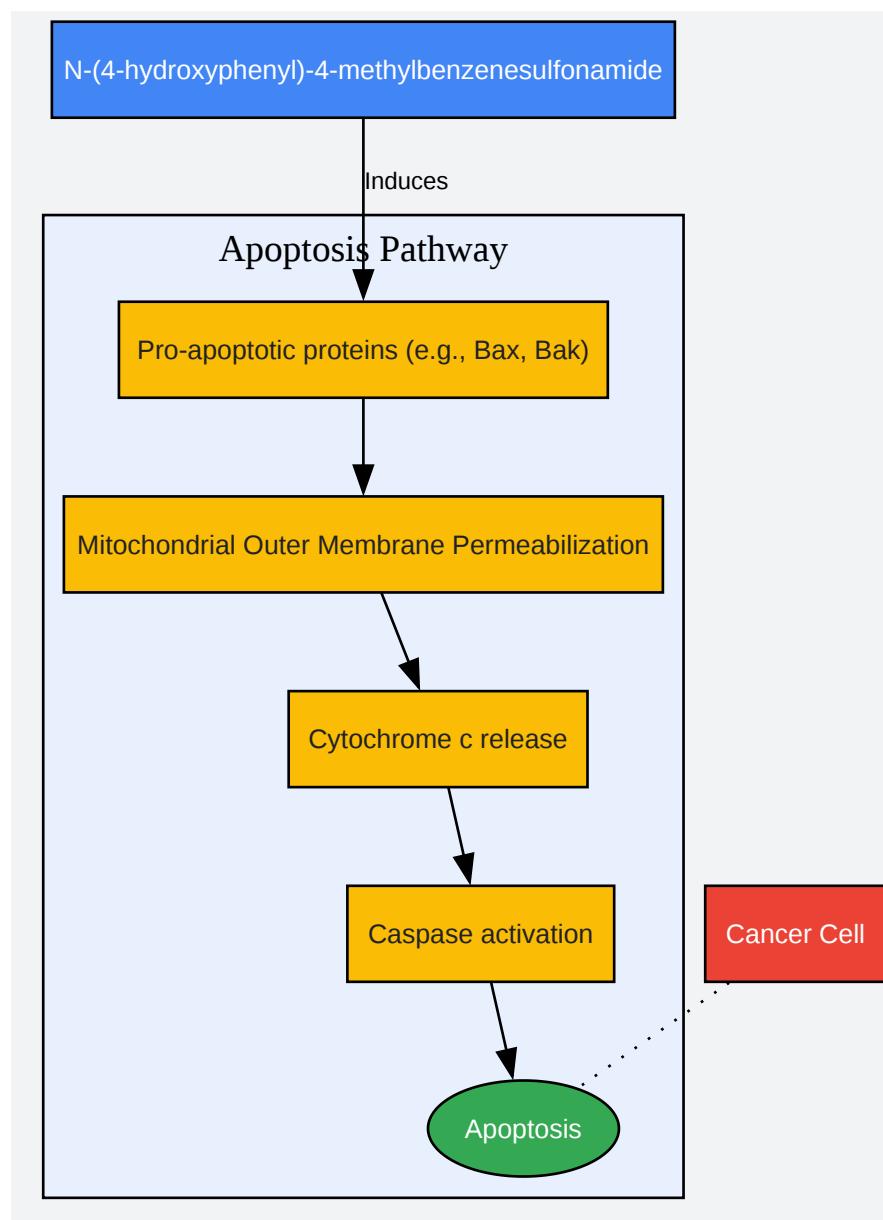
- Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of acetylcholinesterase enzyme.
- Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound (**N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**) at various concentrations.

- Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.
- Substrate Addition: Initiate the reaction by adding the ATCl solution.
- Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Anticancer Activity

The sulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.^[5] Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption of the cell cycle, and induction of apoptosis.^{[2][6]}

While no direct anticancer studies on **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** have been reported, the N-(4-hydroxyphenyl) moiety is present in other compounds with demonstrated cytotoxic effects.^[4] The combination of the sulfonamide and the hydroxyphenyl groups suggests a high potential for anticancer activity. A plausible mechanism is the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.



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Figure 2: A representative apoptosis signaling pathway potentially induced by **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Experimental Protocol: MTT Assay for Cytotoxicity

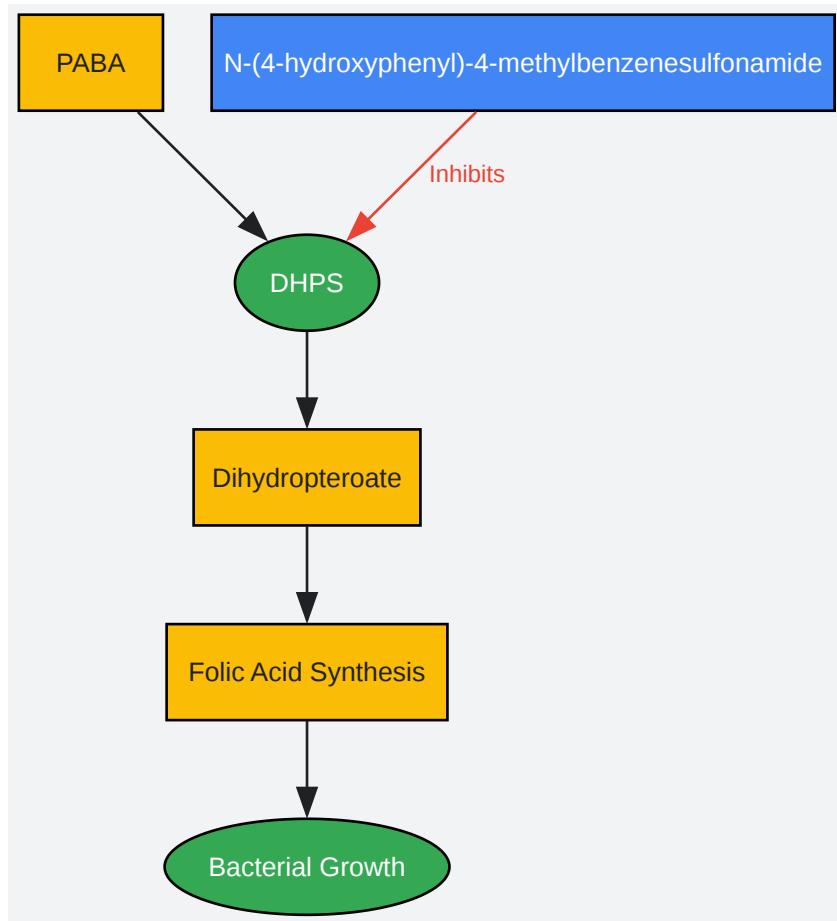
- Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium.

- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and incubate for 24-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[7] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The structural similarity of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that it may possess antibacterial activity.

Studies on structurally related compounds support this hypothesis. For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid has shown strong inhibitory effects against *Staphylococcus aureus*, including methicillin-resistant *S. aureus* (MRSA).[2] The antimicrobial activity of N-(2-Hydroxyphenyl)-4-methylbenzene sulfonamide has also been highlighted.[9]



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Figure 3: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

- Incubation: Incubate the plate at 37°C for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Several benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity. [10] A recent study on novel benzenesulfonamide compounds showed significant inhibition of paw edema in a carrageenan-induced rat model. The mechanism of action was attributed to the suppression of pro-inflammatory cytokines such as TNF- α , IL-1 α , IL-1 β , and IL-6, as well as the reduction of COX-1 and COX-2 levels. Given these findings, **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** represents a promising scaffold for the development of new anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.
- Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
- Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest for drug discovery. While direct biological data is currently sparse, the extensive research on its close analogs and the broader class of sulfonamides provides a strong rationale for its investigation as an enzyme inhibitor, and as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic accessibility of this compound, coupled with its promising structural features, makes it an excellent candidate for further preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for elucidating the full therapeutic potential of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

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